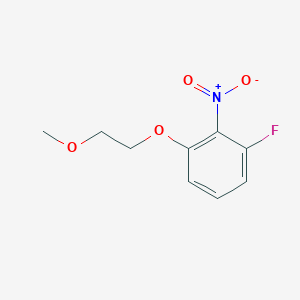

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene

Overview

Description

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO4 . It has a molecular weight of 215.18 . The IUPAC name for this compound is 1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene .

Molecular Structure Analysis

The InChI code for 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is 1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 315.8±32.0°C at 760 mmHg . The compound should be stored in a sealed container in a dry environment .Scientific Research Applications

Organic Synthesis and Chemistry

Nucleophilic Aromatic Substitution of the Nitro-Group : Research on reactions involving nucleophilic aromatic substitution highlights the significance of nitro-group in facilitating reactions for the synthesis of various compounds, indicating potential applications in creating derivatives of fluoro-nitrobenzene compounds for chemical synthesis (Pietra & Vitali, 1972).

Synthesis of Fluorinated Compounds : Studies on the practical synthesis of fluorinated biphenyls, used in pharmaceuticals, underscore the importance of fluoro-nitrobenzene derivatives in synthesizing key intermediates for drug manufacture, suggesting similar utility for 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (Qiu et al., 2009).

Materials Science and Engineering

Photosensitive Protecting Groups : The application of nitrobenzene derivatives in creating photosensitive protecting groups for synthetic chemistry demonstrates the potential of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene in developing light-sensitive materials or reactions (Amit, Zehavi, & Patchornik, 1974).

Nanostructured Luminescent Micelles : Research on micellar fluorogenic probes for sensing applications, including detection of nitroaromatic compounds, indicates potential applications of fluoro-nitrobenzene derivatives in designing sensors or materials with specific chemical sensing capabilities (Paria et al., 2022).

Medical Research and Pharmacology

- Catalytic Oxidation of Lignins into Aromatic Aldehydes : Studies on the catalytic oxidation of lignins to produce aromatic aldehydes highlight the potential of nitrobenzene derivatives in processing or modifying biological materials, possibly indicating research avenues for derivatives of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene in biochemistry or pharmacology (Tarabanko & Tarabanko, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNFGFHPPSJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2606608.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2606612.png)

![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2606616.png)

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2606618.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone](/img/structure/B2606619.png)

![Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate](/img/structure/B2606625.png)

![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)

![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)